REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH:3]([OH:5])[CH3:4].[C:7]([O:12]C)(=O)[C:8]([CH3:10])=[CH2:9]>[O-2].[Ca+2].[OH-].[Li+].O.COC1C=CC(O)=CC=1>[C:7]([O:6][CH2:1][CH2:2][CH:3]([O:5][C:7](=[O:12])[C:8]([CH3:10])=[CH2:9])[CH3:4])(=[O:12])[C:8]([CH3:10])=[CH2:9] |f:2.3,4.5|
|
Name
|
|
Quantity
|
792 kg
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Quantity
|
2650 kg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
5 kg
|
Type
|
catalyst
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
1 kg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
3 kg
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.125 kg
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred tank reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with agitator, steam
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
DISTILLATION
|
Details
|
distillation column and condenser
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
ADDITION
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Details
|
a total of 151 kg of MMA containing 0.24 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction
|
Type
|
CUSTOM
|
Details
|
drops to below 70° C.
|
Type
|
ADDITION
|
Details
|
Thus, a total of 1226 kg of MMA are introduced over a period of 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
bottom of 130° C.
|
Type
|
DISTILLATION
|
Details
|
When no more MMA distills off
|
Type
|
FILTRATION
|
Details
|
as filter aid
|
Type
|
FILTRATION
|
Details
|
freed of catalyst by washcoat filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate is fed into a continuous evaporator (area: 3.5 m2)
|
Type
|
CUSTOM
|
Details
|
a vaporizer temperature of 134° C
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC(C)OC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1810 kg | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |